9-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound “9-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a purine derivative . Purine derivatives have been synthesized as nonclassical antifolates . They have shown anti-proliferative activities against certain cells .
Synthesis Analysis
The synthesis of similar purine derivatives involves substituting phenyl groups at the 8-position through three carbon bridges . The yield of the synthesized compound was 67% .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as FT-IR, UV–visible, 1H NMR, HRMS . The compound crystallizes in the orthorhombic crystal system .Chemical Reactions Analysis
The chemical reactions of similar purine derivatives involve inhibitory activities against enzymes like rhDHFR, thymine synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like FT-IR, UV–visible, 1H NMR, HRMS . The compound was a white solid with a melting point of 240–242 °C .Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of a structurally related compound, 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, was determined, showcasing diverse conformational features. This study highlights the compound's potential application in crystallography and material science for understanding molecular conformations and interactions within crystalline structures (Wang et al., 2011).
Pharmacological Potential
- Research on a similar compound, focusing on its binding affinity for adenosine receptors, suggests potential applications in pharmacology, particularly in designing receptor-targeted therapies. Such studies contribute to understanding the molecular basis of drug-receptor interactions and the development of novel therapeutic agents (Szymańska et al., 2016).
Analgesic and Anti-inflammatory Properties
- Another related study reported on the analgesic and anti-inflammatory effects of derivatives, indicating the compound's relevance in medicinal chemistry for developing new pain management and anti-inflammatory drugs (Zygmunt et al., 2015).
Molecular Interactions and Material Design
- A quantitative analysis of intermolecular interactions in a xanthine derivative related to the compound of interest suggests applications in material science. Understanding these interactions can aid in the design of new materials with specific properties, such as enhanced stability or tailored electronic characteristics (Shukla et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-17-15-29(19-9-11-20(33-3)12-10-19)24-26-22-21(30(24)16-17)23(31)28(25(32)27(22)2)14-13-18-7-5-4-6-8-18/h4-12,17H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXXNBNMMSTRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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